2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group through various coupling reactions, often using reagents like carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)propanoic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid: Features an azetidine ring, offering different steric and electronic properties.
2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid: Similar but with the Boc group on a different position of the pyrrolidine ring.
Uniqueness
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is unique due to its specific ring structure and the position of the Boc protecting group. This configuration provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
CAS No. |
1784129-64-1 |
---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)15)9-6-5-7-13(9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
IYTMSLGCCACZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.